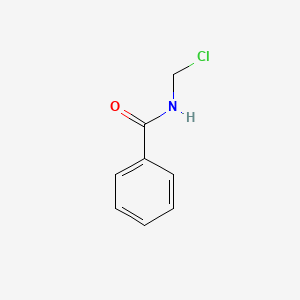
N-(chloromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(chloromethyl)benzamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide where a chloromethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(chloromethyl)benzamide can be synthesized through the reaction of benzamide with chloromethylating agents. One common method involves the reaction of benzamide with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction typically requires a catalyst such as zinc chloride to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(chloromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form N-(chloromethyl)benzoic acid or reduced to form N-(methyl)benzamide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base to form benzamide and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-(substituted)benzamides.
Oxidation Reactions: Products include N-(chloromethyl)benzoic acid.
Reduction Reactions: Products include N-(methyl)benzamide.
Applications De Recherche Scientifique
Chemistry: N-(chloromethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chloromethylation on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications.
Medicine: this compound derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(chloromethyl)benzamide involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules. The compound can also act as an alkylating agent, modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Benzamide: The parent compound of N-(chloromethyl)benzamide, lacking the chloromethyl group.
N-(methyl)benzamide: A derivative where the chloromethyl group is replaced with a methyl group.
N-(hydroxymethyl)benzamide: A derivative where the chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This group allows for a wide range of chemical modifications, making the compound a valuable intermediate in organic synthesis. The chloromethyl group also enhances the compound’s ability to interact with biological molecules, making it useful in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
38792-42-6 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
N-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H8ClNO/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Clé InChI |
CIUJQWLLGXKZQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



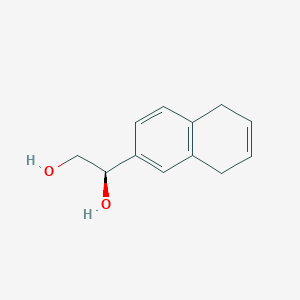
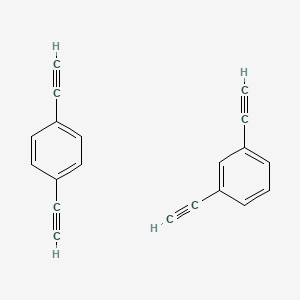
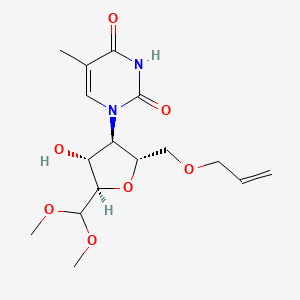
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
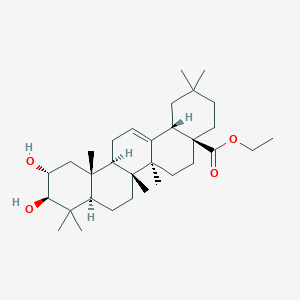
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

